Dehydro Lovastatin chemical structure and properties
Dehydro Lovastatin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Lovastatin, a prominent impurity and derivative of the widely prescribed cholesterol-lowering drug Lovastatin, has garnered increasing interest for its distinct biological profile. While structurally similar to its parent compound, Dehydro Lovastatin exhibits attenuated lipid-lowering capabilities alongside pronounced anti-inflammatory properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of Dehydro Lovastatin. It details experimental protocols for its synthesis, purification, and analytical characterization, and visualizes key signaling pathways and experimental workflows to support further research and development in this area.
Chemical Structure and Physicochemical Properties
Dehydro Lovastatin, systematically named [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate, is characterized by a desaturation in the lactone ring compared to Lovastatin. This structural modification significantly influences its chemical and biological properties.
Table 1: Physicochemical Properties of Dehydro Lovastatin
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₄O₄ | [1][2] |
| Molecular Weight | 386.53 g/mol | [1][2] |
| CAS Number | 109273-98-5 | [1] |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | [1] |
| SMILES | CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12 | [3] |
| Melting Point | 126-129 °C | [4] |
| Boiling Point (Predicted) | 530.5 ± 50.0 °C | [4] |
| Solubility | Soluble in methanol, chloroform (slightly), dichloromethane (sparingly) | [4][5] |
| Appearance | Off-white to pale beige solid | [4] |
Biological and Pharmacological Properties
Mechanism of Action and HMG-CoA Reductase Inhibition
Like its parent compound, Lovastatin, Dehydro Lovastatin is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, studies have indicated that the lipidemia-modulating effect of Dehydro Lovastatin is less potent than that of Lovastatin.[5][6] This suggests a lower binding affinity or inhibitory activity towards the HMG-CoA reductase enzyme. The lactone ring of statins is known to be crucial for their inhibitory activity, and the presence of the double bond in Dehydro Lovastatin's lactone moiety likely alters its interaction with the enzyme's active site.
Anti-inflammatory Activity
A significant finding is that Dehydro Lovastatin exhibits an anti-inflammatory effect that is comparable to that of Lovastatin.[5][6] This property is of particular interest as it suggests a potential therapeutic application independent of its cholesterol-lowering effects. The anti-inflammatory actions of statins are thought to be mediated through various mechanisms, including the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac. These proteins are involved in a multitude of cellular processes, including inflammatory signaling.
Anticancer Potential
Lovastatin has been shown to possess anticancer properties by inhibiting tumor cell proliferation, angiogenesis, and inducing apoptosis.[7][8][9] These effects are also linked to the inhibition of the mevalonate pathway, which is crucial for the synthesis of intermediates required for cell growth and survival. While specific studies on the anticancer activity of Dehydro Lovastatin are limited, its structural similarity to Lovastatin suggests that it may also exhibit similar, albeit potentially modulated, anticancer effects.
Signaling Pathways
The biological effects of Dehydro Lovastatin, particularly its anti-inflammatory and potential anticancer activities, are mediated through its influence on various intracellular signaling pathways. As a derivative of Lovastatin, it is expected to impact pathways regulated by the mevalonate cascade.
Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by Dehydro Lovastatin.
Figure 2: Proposed Mechanism of Anti-inflammatory Action of Dehydro Lovastatin.
Experimental Protocols
Synthesis of Dehydro Lovastatin
Dehydro Lovastatin is often formed as a byproduct during the fermentation process for Lovastatin production or can be synthesized from Lovastatin.[10]
Protocol: Dehydration of Lovastatin to Dehydro Lovastatin
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Dissolution: Dissolve Lovastatin in a suitable organic solvent (e.g., toluene).
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Acid Catalysis: Add a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude Dehydro Lovastatin using column chromatography on silica gel.
Figure 3: Experimental Workflow for the Synthesis of Dehydro Lovastatin.
Purification of Dehydro Lovastatin
Purification of Dehydro Lovastatin from a mixture containing Lovastatin and other impurities can be achieved using chromatographic techniques.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
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Sample Preparation: Dissolve the crude mixture in a suitable solvent compatible with the mobile phase.
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Column: Use a reversed-phase C18 column.
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Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically used.
-
Detection: Monitor the elution at a wavelength of 238 nm.
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Fraction Collection: Collect the fractions corresponding to the Dehydro Lovastatin peak.
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Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain pure Dehydro Lovastatin.
Analytical Methods
4.3.1. High-Performance Liquid Chromatography (HPLC)
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Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% phosphoric acid).[11]
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Retention Time: Dehydro Lovastatin typically elutes earlier than Lovastatin due to its increased non-polarity.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR are used to confirm the chemical structure. Key distinguishing features in the ¹H NMR spectrum of Dehydro Lovastatin compared to Lovastatin are the signals corresponding to the protons on the double bond within the lactone ring.[13][14][15][16]
4.3.3. Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Dehydro Lovastatin. The protonated molecule [M+H]⁺ is typically observed.[13][17][18][19]
Conclusion
Dehydro Lovastatin presents a fascinating case of a molecular modification leading to a significant shift in biological activity. Its reduced impact on cholesterol synthesis, coupled with a retained, potent anti-inflammatory response, opens new avenues for therapeutic exploration. This guide provides a foundational understanding of Dehydro Lovastatin's chemical and biological characteristics, along with practical experimental protocols to facilitate further investigation into its potential as a novel therapeutic agent. The provided visualizations of key pathways and workflows serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the mechanisms underlying its distinct pharmacological profile and to explore its full therapeutic potential.
References
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- 11. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
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